molecular formula C24H24N2O5S B2379131 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922010-93-3

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2379131
CAS RN: 922010-93-3
M. Wt: 452.53
InChI Key: GUSXNDXBGBJKGY-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, like the mentioned compound, has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process used diaryl prolinol as a chiral ligand and Me2Zn as the zinc source, achieving high yields and enantioselectivities (Munck et al., 2017).

Pharmaceutical Development

  • Research on asymmetric alkynylation of cyclic imines like dibenzo[b,f][1,4]oxazepines has been conducted. This technique, combining chiral phosphoric acid and Ag(I) catalysts, facilitated the synthesis of 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with high enantiomeric excess. This method opened pathways for the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren et al., 2014).

Chemical Structure and Conformation

  • Studies on the solid-state conformational parameters of dibenzo[b,f]heteroepin drugs, which include compounds similar to the one , have been performed. These studies provide insights into the overall conformational characteristics of these compounds, which may be important for their interaction with biological receptors (Bandoli & Nicolini, 1982).

Environmental and Ecological Impact

  • The metabolism of dibenz[b,f]-1,4-oxazepine compounds in vivo has been explored. Such studies are crucial for understanding the environmental impact and ecological interactions of these chemicals. The observed NIH shift in these studies indicates an arene oxide intermediate during metabolic transformation (Harrison et al., 1978).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-5-26-20-8-6-7-9-22(20)31-21-11-10-17(14-19(21)24(26)27)25-32(28,29)18-12-15(2)23(30-4)16(3)13-18/h6-14,25H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSXNDXBGBJKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C(=C4)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

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